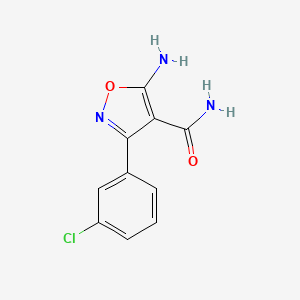

5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-3-1-2-5(4-6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPZPVXZMBFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Formation of 5-Amino-3-Aryl-Isoxazole-4-Carboxamides: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-aryl-isoxazole-4-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Understanding the mechanistic underpinnings of its formation is crucial for the rational design of novel therapeutics and the optimization of synthetic routes. This in-depth technical guide provides a comprehensive overview of the core mechanisms and synthetic strategies employed in the construction of this important heterocyclic system.

I. The Strategic Importance of the 5-Aminoisoxazole Core

The isoxazole ring system is a key pharmacophore due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The specific arrangement of a 5-amino group, a 3-aryl substituent, and a 4-carboxamide functionality creates a unique electronic and steric profile, making these compounds attractive for library synthesis and lead optimization in drug discovery programs.

II. Primary Mechanistic Pathway: A Multicomponent Approach

One of the most efficient and convergent strategies for the synthesis of 5-amino-3-aryl-isoxazole-4-carboxamides is a multicomponent reaction (MCR). This approach allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable in drug development for its atom economy and operational simplicity. A prevalent MCR for this scaffold involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine.[1][2]

The overall transformation can be mechanistically dissected into several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl aldehyde and malononitrile. The base deprotonates the acidic methylene group of malononitrile to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. Subsequent dehydration yields an arylmethylenemalononitrile intermediate.

-

Michael Addition of Hydroxylamine: Hydroxylamine, a bifunctional nucleophile, then participates in a Michael addition to the electron-deficient double bond of the arylmethylenemalononitrile. The amino group of hydroxylamine is the more nucleophilic site and adds to the β-carbon of the α,β-unsaturated nitrile.

-

Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization. The hydroxyl group of the hydroxylamine moiety attacks one of the nitrile groups, leading to the formation of a five-membered isoxazoline intermediate. This intermediate then tautomerizes to the more stable aromatic 5-aminoisoxazole ring.

-

Formation of the Carboxamide: The second nitrile group at the 4-position of the newly formed isoxazole ring can then be hydrolyzed to the corresponding carboxamide. This hydrolysis can sometimes occur in situ under the reaction conditions, especially if water is present, or it can be a separate synthetic step. The precise conditions of the multicomponent reaction, including the choice of solvent and catalyst, can influence the direct formation of the carboxamide versus the carbonitrile.[1][3]

Diagram of the Proposed Multicomponent Reaction Mechanism

Caption: A logical flowchart of the multicomponent reaction pathway.

III. Alternative Synthetic Strategies and Mechanistic Considerations

While the multicomponent approach is highly efficient, other synthetic routes have been developed, offering flexibility in substrate scope and functional group tolerance.

A more traditional, stepwise approach involves the initial synthesis of a β-ketonitrile, which is then cyclized with hydroxylamine.[4]

-

Formation of the β-Ketonitrile: An aryl ketone can be reacted with a source of cyanide, or an aryl-substituted acetoacetate can be converted to the corresponding β-ketonitrile.

-

Cyclocondensation with Hydroxylamine: The β-ketonitrile is then treated with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization onto the nitrile group to form the 5-aminoisoxazole ring. The carboxamide can then be installed through subsequent hydrolysis of a precursor functional group at the 4-position.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides another mechanistic avenue for the formation of the isoxazole precursor.[5][6] While not a direct route to the title compounds, it is a key reaction for forming cyclic structures from nitrile-containing precursors. In a related fashion, a Thorpe-type condensation can be envisioned between two different nitrile-containing molecules, which could then be further elaborated to the desired isoxazole.

IV. Experimental Protocol: A Representative Multicomponent Synthesis

The following protocol is a representative example of a one-pot synthesis of a 5-amino-3-aryl-isoxazole-4-carboxamide derivative.

Synthesis of 5-amino-3-phenyl-isoxazole-4-carboxamide

Materials:

-

Benzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Glycerol

-

Ethanol

Procedure:

-

To a round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).

-

Add a deep eutectic solvent mixture of potassium carbonate and glycerol.[1][7]

-

Stir the reaction mixture at 80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

-

Filter the solid, wash with cold water, and then recrystallize from ethanol to afford the pure 5-amino-3-phenyl-isoxazole-4-carboxamide.

Quantitative Data Summary

| Entry | Aryl Aldehyde | Catalyst/Solvent System | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | K2CO3/Glycerol | 3 | 85 | [1] |

| 2 | 4-Chlorobenzaldehyde | Ceric Ammonium Sulphate/Isopropanol | 5 | 82 | [2] |

| 3 | 4-Methoxybenzaldehyde | K2CO3/Glycerol | 2.5 | 90 | [1] |

Diagram of the Experimental Workflow

Caption: A streamlined representation of the experimental procedure.

V. Conclusion

The formation of 5-amino-3-aryl-isoxazole-4-carboxamides is most efficiently achieved through multicomponent reactions that proceed via a Knoevenagel condensation, Michael addition, and intramolecular cyclization cascade. This approach offers significant advantages in terms of operational simplicity and atom economy. Alternative stepwise syntheses provide additional flexibility for substrate diversification. A thorough understanding of these mechanistic pathways is essential for researchers in the field of medicinal chemistry to design and synthesize novel isoxazole-based compounds with potential therapeutic applications.

References

-

Hansen, T. V., et al. (2005). A convenient one-pot, copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

-

Machetti, F., et al. (2007). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry, 2007(15), 2443–2449. Available at: [Link]

-

Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 108. Available at: [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5- amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

-

Wikipedia. (n.d.). Thorpe reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link]

-

Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved January 20, 2026, from [Link]

-

Singh, P. P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5146–5160. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Foreword: The Significance of Substituted Isoxazoles in Modern Drug Discovery

The isoxazole scaffold represents a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. The specific analogue, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, is a compound of significant interest for researchers and drug development professionals. Its structural motifs—a substituted phenyl ring, a 5-aminoisoxazole core, and a carboxamide functionality—suggest a high potential for targeted biological interactions. This guide provides a comprehensive overview of the viable synthetic strategies for this molecule, emphasizing the chemical rationale behind the selection of starting materials and reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals two primary pathways for the synthesis of this compound (I). These routes diverge based on the strategy for constructing the core isoxazole ring.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of the target molecule via two distinct synthetic routes.

Route 1 initiates with a Knoevenagel condensation between 3-chlorobenzaldehyde and ethyl cyanoacetate to form the α,β-unsaturated intermediate (III). Subsequent cyclization with hydroxylamine yields the isoxazole ester (II), which is then amidated to the final product (I).

Route 2 commences with a Claisen condensation of 3-chloroacetophenone to generate the β-ketoester (IV). This intermediate then undergoes a one-pot reaction with ethyl cyanoacetate and hydroxylamine to construct the isoxazole ring system (II), followed by amidation.

This guide will focus on providing a detailed protocol for Route 1, as it generally offers a more direct and higher-yielding pathway for this class of compounds.

Route 1: A Step-by-Step Synthetic Protocol

This synthetic approach is a three-step process, beginning with commercially available starting materials.

Diagram 2: Synthetic Workflow for Route 1

Caption: The synthetic workflow for the preparation of the target compound via Route 1.

Part 1: Synthesis of Ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III)

The initial step involves a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[1]

Protocol:

-

To a solution of 3-chlorobenzaldehyde (14.0 g, 0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask, add ethyl cyanoacetate (11.3 g, 0.1 mol).

-

Add piperidine (1.0 mL) as a basic catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) as a white to pale yellow solid.

Causality of Experimental Choices:

-

Piperidine: A mild base is sufficient to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation.[2]

-

Ethanol: Serves as an effective solvent for all reactants and allows for refluxing at a suitable temperature for the reaction to proceed efficiently.

-

Reflux: Provides the necessary activation energy for the condensation and subsequent dehydration.

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 88-90 °C[3] |

| Appearance | White to pale yellow solid |

Part 2: Synthesis of Ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II)

The second step is the construction of the isoxazole ring through the reaction of the α,β-unsaturated nitrile with hydroxylamine.[4]

Protocol:

-

In a round-bottom flask, dissolve ethyl 2-cyano-3-(3-chlorophenyl)acrylate (III) (23.5 g, 0.1 mol) in absolute ethanol (200 mL).

-

Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) to the solution.

-

Reflux the mixture for 8-10 hours, monitoring by TLC (hexane:ethyl acetate, 1:1).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (400 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water (2 x 50 mL), and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II).

Causality of Experimental Choices:

-

Hydroxylamine Hydrochloride and Sodium Acetate: Sodium acetate acts as a base to generate free hydroxylamine in situ from its hydrochloride salt. Hydroxylamine then acts as a dinucleophile.[5]

-

Mechanism: The reaction proceeds via a Michael addition of the hydroxylamine to the activated double bond, followed by an intramolecular cyclization of the oximino group onto the nitrile, leading to the formation of the 5-aminoisoxazole ring.[6]

-

Recrystallization: This step is crucial for removing any unreacted starting materials and by-products, ensuring the purity of the intermediate for the final step.

| Parameter | Value |

| Typical Yield | 70-80% |

| Appearance | White crystalline solid |

Part 3: Synthesis of this compound (I)

The final step is the amidation of the ethyl ester to the corresponding primary carboxamide.

Protocol:

-

Place ethyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (II) (28.1 g, 0.1 mol) in a high-pressure sealed tube.

-

Add a solution of saturated ammonia in ethanol (200 mL).

-

Seal the tube and heat it at 100-120 °C for 12-16 hours.

-

After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, collect by filtration, and dry to afford the final product, this compound (I).

Causality of Experimental Choices:

-

Saturated Ammonia in Ethanol: Provides a high concentration of the nucleophilic ammonia required for the amidation reaction.[7]

-

Sealed Tube and Heat: The reaction requires elevated temperature and pressure to drive the conversion of the relatively stable ethyl ester to the carboxamide.[8] This is a common method for the amidation of esters that are resistant to aminolysis under milder conditions.

| Parameter | Value |

| Typical Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

Alternative Starting Materials and Synthetic Routes

For researchers facing challenges with the availability of 3-chlorobenzaldehyde, an alternative route can be considered, starting from 3-chlorobenzoic acid.

Diagram 3: Alternative Starting Material Preparation

Caption: Synthesis of 3-chlorobenzoylacetonitrile, a key intermediate for an alternative pathway.

This intermediate, 3-chlorobenzoylacetonitrile, can then be reacted with hydroxylamine to form the isoxazole ring, followed by subsequent functional group manipulations to arrive at the target carboxamide. This pathway, while potentially longer, offers flexibility in the choice of starting materials. The synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid is a standard procedure using thionyl chloride.[9][10][11]

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The choice of the Knoevenagel condensation pathway offers a robust and efficient approach. The understanding of the underlying reaction mechanisms at each step is critical for troubleshooting and optimization. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of efficient and versatile synthetic strategies for scaffolds like the 5-aminoisoxazole core will remain a key area of research.

References

-

PrepChem. (n.d.). Synthesis of 3-p-chlorobenzoyl-benzoic acid chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

- Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Retrieved from [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

- Ali, A. A., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E).

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

- Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.

-

ResearchGate. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

- Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.

-

National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Retrieved from [Link]

-

Construction of Isoxazole ring: An Overview. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

-

ResearchGate. (n.d.). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. 3-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide: Chemical Properties and Synthetic Pathways for Drug Discovery

This guide provides a comprehensive technical overview of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and analytical characterization, contextualizing its potential within modern drug discovery programs. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs.[1][2] The isoxazole core imparts unique physicochemical properties that can lead to favorable pharmacokinetic profiles and potent pharmacological effects.[2] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them attractive candidates for therapeutic development.[1][3][4] The compound this compound, with its specific substitution pattern, represents a promising scaffold for further investigation and optimization in drug discovery campaigns.

Physicochemical Properties of this compound

Understanding the fundamental chemical and physical properties of a compound is critical for its development as a potential drug candidate. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₈ClN₃O₂ | PubChem[5] |

| Molecular Weight | 237.65 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white crystalline solid | Based on similar isoxazole derivatives[6] |

| Melting Point | Expected to be in the range of 150-250 °C | Analogy to similar 5-aminoisoxazole derivatives |

| Solubility | Likely soluble in organic solvents like DMSO and DMF; limited solubility in water | Common for small organic molecules with aromatic rings |

| LogP | Estimated to be in the range of 1.5 - 2.5 | Calculated based on structure; indicates moderate lipophilicity |

Synthesis and Mechanistic Rationale

The synthesis of 5-amino-3-substituted-isoxazole-4-carboxamides can be achieved through several established routes in heterocyclic chemistry. A highly convergent and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile.[7][8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This multi-step process is designed for adaptability in a research setting, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 3-Chlorobenzaldoxime

-

Procedure: To a solution of 3-chlorobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and a mild base such as sodium bicarbonate is added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is then isolated by precipitation in water and filtration.

-

Rationale: This is a standard condensation reaction to form the aldoxime. The base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine to react with the aldehyde. Ethanol is a suitable solvent that dissolves the starting aldehyde.

Step 2: In situ Generation of 3-Chlorophenylnitrile Oxide

-

Procedure: The 3-chlorobenzaldoxime is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). An oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, is added portion-wise at 0°C.

-

Rationale: The nitrile oxide is a highly reactive intermediate and is typically generated in situ. The oxidation of the aldoxime is a crucial step. The choice of oxidizing agent can influence the reaction yield and purity of the intermediate.

Step 3: 1,3-Dipolar Cycloaddition

-

Procedure: To the solution containing the freshly generated 3-chlorophenylnitrile oxide, cyanoacetamide and a non-nucleophilic base like triethylamine (Et₃N) are added. The reaction mixture is stirred, and its progress is monitored by TLC. Upon completion, the reaction is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The crude product is then purified by column chromatography.

-

Rationale: This is the key isoxazole ring-forming step. The nitrile oxide acts as the 1,3-dipole, and the enolate of cyanoacetamide, formed in the presence of the base, serves as the dipolarophile. The cycloaddition is followed by tautomerization to yield the aromatic 5-aminoisoxazole ring. The carboxamide group is derived directly from the cyanoacetamide starting material.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound would be achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons from the 3-chlorophenyl ring appearing as multiplets in the δ 7.0-8.0 ppm region.- Broad singlets corresponding to the amino (-NH₂) and amide (-CONH₂) protons. |

| ¹³C NMR | - Distinct signals for the carbons of the isoxazole ring.- Signals for the carbons of the 3-chlorophenyl ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.- A downfield signal for the carbonyl carbon of the amide group. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈ClN₃O₂).- A characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| Infrared (IR) | - N-H stretching vibrations for the amino and amide groups in the 3200-3500 cm⁻¹ region.- A strong C=O stretching vibration for the amide carbonyl group around 1650-1680 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the isoxazole and phenyl rings. |

Potential in Drug Discovery and Biological Applications

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics. The broader class of isoxazole derivatives has shown promise in several therapeutic areas.[1][3][4]

Caption: Role of isoxazole derivatives in a typical drug discovery pipeline.

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[9] The mechanism of action can vary, but some derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Properties: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[10] Derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.

-

Antimicrobial Potential: Isoxazole derivatives have also been investigated for their antibacterial and antifungal activities.[10] They can serve as leads for the development of new anti-infective agents, which is of critical importance in the era of growing antimicrobial resistance.

Hypothetical In-Vitro Cytotoxicity Assay Protocol

To assess the potential anticancer activity of this compound, a standard MTS assay could be employed.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound in DMSO is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTS Assay: After the incubation period, the MTS reagent is added to each well. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

-

Data Analysis: The absorbance of the formazan product is measured using a plate reader at 490 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion

This compound is a molecule with significant potential, stemming from the well-established therapeutic relevance of the isoxazole scaffold. While detailed experimental data for this specific compound is emerging, its synthesis is feasible through established chemical methodologies. Its structural features make it an attractive candidate for screening in various biological assays, particularly in the fields of oncology and inflammation. This guide provides a foundational understanding for researchers looking to explore the chemical properties and therapeutic potential of this and related isoxazole derivatives.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Biologically-active isoxazole-based drug molecules.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.

- Construction of Isoxazole ring: An Overview. Source not specified.

- This compound | C10H8ClN3O2. PubChem.

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source not specified.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH.

- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H8ClN3O2 | CID 45032992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Physicochemical Characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to participate in various biological interactions.[1][2][3] This guide provides a comprehensive framework for the detailed physicochemical characterization of a novel isoxazole derivative, 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide. While specific experimental data for this compound is not widely published, this document outlines the essential experimental workflows and theoretical underpinnings required to robustly define its chemical and physical properties. As a Senior Application Scientist, the emphasis here is not merely on the protocols themselves, but on the causal logic—the "why"—behind each experimental choice, ensuring a self-validating and scientifically rigorous characterization process crucial for drug discovery and development professionals.

Introduction and Molecular Overview

This compound (PubChem CID: 45032992) is a small molecule featuring a 3,5-disubstituted isoxazole core. The key functional groups—an aromatic chlorine atom, a primary amine, and a primary carboxamide—are expected to significantly influence its physicochemical properties such as solubility, acidity/basicity, and membrane permeability. A thorough characterization is the foundational step in evaluating its potential as a drug candidate, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

While multiple synthetic routes to substituted isoxazoles exist, a common and effective strategy involves the reaction of a β-ketoester equivalent with hydroxylamine.[2][4][5][6] The proposed workflow below illustrates a logical progression from synthesis to a highly purified sample, which is a prerequisite for accurate physicochemical analysis.

Caption: Overall workflow for synthesis, purification, and characterization.

Structural Elucidation: Confirming Chemical Identity

The first principle of characterization is confirming the molecule's structure. A combination of spectroscopic techniques provides an unambiguous structural assignment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[8] For this compound, we would expect specific signals.

-

¹H NMR: The spectrum should reveal distinct peaks for the aromatic protons on the chlorophenyl ring, with splitting patterns dictated by their positions relative to the chlorine atom. Separate signals for the two sets of -NH₂ protons (from the amine and amide groups) would also be expected, which may appear as broad singlets.

-

¹³C NMR: The spectrum will show characteristic signals for the isoxazole ring carbons, the carboxamide carbonyl carbon, and the carbons of the chlorophenyl ring. The number of unique carbon signals will confirm the molecule's symmetry.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[9] The expected monoisotopic mass for C₁₀H₈ClN₃O₂ can be calculated and compared to the experimental value, providing a high degree of confidence in the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[10] The spectrum should exhibit characteristic absorption bands:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine and amide groups.

-

C=O stretching: A strong absorption around 1680-1650 cm⁻¹ for the amide carbonyl.[10]

-

C=N and C=C stretching: In the 1650-1450 cm⁻¹ region, characteristic of the isoxazole and phenyl rings.

-

C-Cl stretching: Typically found in the 800-600 cm⁻¹ region.

Physicochemical Properties: Experimental Protocols

Once the structure is confirmed, its fundamental physical properties must be determined. These values are critical for predicting in vivo behavior and for designing suitable formulations.

Melting Point (MP)

The melting point is a crucial indicator of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12]

-

Initial Determination: Place the capillary in a melting point apparatus and heat rapidly (e.g., 10-20°C/min) to determine an approximate melting range.[13]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.[12][14]

Aqueous Solubility

Aqueous solubility is a master variable in drug discovery, directly influencing bioavailability.[15] For ionizable compounds, solubility is pH-dependent. Therefore, it must be measured at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by the Biopharmaceutics Classification System (BCS).[16]

Experimental Protocol: Thermodynamic "Shake-Flask" Method This method is considered the "gold standard" as it measures the solubility of the compound once it has reached equilibrium.[16][17]

-

Preparation: Add an excess amount of the solid compound to vials containing buffers of known pH (1.2, 4.5, 6.8). Ensure enough solid is present so that some remains undissolved at the end of the experiment.[16]

-

Equilibration: Seal the vials and agitate them in a mechanical shaker or rotator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

-

Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[15][17]

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as it dictates the compound's charge state in different biological compartments, affecting its solubility, permeability, and target binding.[18][19] Given the presence of a basic amino group and potentially acidic amide protons, this molecule may have multiple pKa values.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a precise and widely used method for pKa determination.[20]

-

Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) and then back-titrate with a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.[20]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[21]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of small molecules.[22][23] The goal is to develop a method that can separate the main compound from any potential impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Column and Mobile Phase Selection: Start with a standard C18 column. Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[24]

-

Method Development: Develop a gradient elution method, for example, starting with a low percentage of the organic phase and ramping up to a high percentage over 15-20 minutes. This ensures the elution of compounds with a wide range of polarities.[25]

-

Detection: Use a UV detector, selecting a wavelength where the compound has maximum absorbance to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak.[24]

-

Quantification: Inject a known concentration of the sample. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Summary of Physicochemical Characteristics

All experimentally determined data should be compiled into a clear, concise table for easy reference and comparison.

| Parameter | Method | Expected Outcome / Value | Significance in Drug Development |

| Molecular Formula | HRMS | C₁₀H₈ClN₃O₂ | Confirms elemental composition and identity. |

| Molecular Weight | HRMS | 237.03 g/mol (Monoisotopic) | Essential for all stoichiometric calculations. |

| Melting Point | Capillary Method | To be determined (TBD). A sharp range indicates high purity. | Indicator of purity and solid-state stability. |

| Aqueous Solubility | Shake-Flask | TBD at pH 1.2, 4.5, 6.8. | Critical for absorption and bioavailability.[26] |

| pKa | Potentiometric Titration | TBD. Expected basic pKa for the amino group. | Governs solubility, permeability, and target interaction.[18] |

| Purity | RP-HPLC (% Area) | >98% | Ensures that biological activity is due to the target compound. |

Conclusion

The systematic characterization of this compound, as outlined in this guide, provides the essential foundation for its progression through the drug discovery pipeline. Each experimental protocol is designed to be self-validating, providing not just a number, but a reliable measure of a key molecular property. By understanding the causality behind each step—from purification to spectroscopic analysis—researchers can generate a robust and trustworthy data package, enabling informed decisions on the path to developing new therapeutic agents.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Manallack, D. T., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 606-627. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

pKa Value Determination Guidance 2024. (2021). PharmaeliX. Retrieved from [Link]

-

Karakas, S., & Gürbay, A. (2002). Determination of pKa Values by Liquid Chromatography. LCGC North America, 20(10). Retrieved from [Link]

-

Thomas, A., et al. (2015). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 8(6), 385. Retrieved from [Link]

-

Manallack, D. T., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Community College of Baltimore County. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Patel, R. B., et al. (2011). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Retrieved from [Link]

-

Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19445-19463. Retrieved from [Link]

-

Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

Ali, M. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments... (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ... Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

-

Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. (2019). PubMed. Retrieved from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. jchps.com [jchps.com]

- 9. Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. pennwest.edu [pennwest.edu]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. who.int [who.int]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 22. wjpmr.com [wjpmr.com]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. asianjpr.com [asianjpr.com]

- 25. agilent.com [agilent.com]

- 26. pharmatutor.org [pharmatutor.org]

5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, a molecule of significant interest due to its isoxazole core, a scaffold prevalent in many biologically active compounds. As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is the bedrock upon which further development is built.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. The methodologies described herein represent best practices for the acquisition and analysis of spectroscopic data for small organic molecules, ensuring both scientific rigor and practical utility.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the molecular framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of different types of protons and their electronic environments. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on established chemical shift values for similar functional groups and substitution patterns on isoxazole and aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (amino) | 5.0 - 6.0 | Broad singlet | 2H |

| -CONH₂ (carboxamide) | 7.0 - 8.0 | Broad singlet | 2H |

| Ar-H (chlorophenyl) | 7.4 - 7.8 | Multiplet | 4H |

Expertise & Experience in Interpretation:

-

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A D₂O exchange experiment would confirm these assignments, as the signals would disappear upon addition of a drop of deuterium oxide.[1]

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring will likely appear as a complex multiplet in the aromatic region (7.4 - 7.8 ppm). The substitution pattern of the chlorine atom will lead to distinct coupling patterns, which could potentially be resolved with a high-field NMR instrument.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxamide) | 160 - 165 |

| C3 (isoxazole) | 158 - 162 |

| C5 (isoxazole) | 155 - 160 |

| C (Ar-Cl) | 134 - 136 |

| C (Ar-H) | 125 - 132 |

| C4 (isoxazole) | 95 - 105 |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon: The carboxamide carbonyl carbon is expected to resonate in the downfield region of the spectrum (160-165 ppm), which is characteristic for this functional group.

-

Isoxazole Carbons: The carbons of the isoxazole ring have distinct chemical shifts. C3 and C5, being attached to heteroatoms, are significantly deshielded. C4, on the other hand, will appear at a much higher field.

-

Aromatic Carbons: The carbon atoms of the chlorophenyl ring will appear in the typical aromatic region. The carbon directly attached to the chlorine atom will be deshielded, while the others will have shifts influenced by the electronic effects of the substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Workflow for NMR Analysis:

Caption: A typical workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine & amide) | 3400 - 3200 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=O (amide I) | 1680 - 1640 | Stretching |

| C=N (isoxazole) | 1620 - 1580 | Stretching |

| N-H (amide II) | 1600 - 1550 | Bending |

| C-Cl | 800 - 600 | Stretching |

Expertise & Experience in Interpretation:

-

N-H Stretching: The N-H stretching vibrations of the primary amine and amide groups will appear as relatively broad bands in the high-frequency region of the spectrum. The presence of two bands in this region for the primary amide is a characteristic feature.[2][3]

-

Carbonyl Stretching: The C=O stretching of the amide group (Amide I band) is a strong and sharp absorption, which is a key diagnostic peak. Its position is influenced by hydrogen bonding and conjugation.

-

Aromatic and Isoxazole Vibrations: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings will appear in the 1620-1450 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibration will be observed in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis:

Caption: A standard workflow for IR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecular structure.

Predicted Mass Spectrometric Data

For this compound (C₁₀H₈ClN₃O₂), the following data are expected in a high-resolution mass spectrum.

Table 4: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 238.0383 | Protonated molecular ion |

| [M]⁺˙ | 237.0305 | Molecular ion |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will confirm the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a characteristic M+2 peak with approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pathways: The fragmentation of the isoxazole ring is a key diagnostic feature. Common fragmentation pathways for isoxazole derivatives involve cleavage of the N-O bond, followed by loss of small neutral molecules.[4][5] A plausible fragmentation pathway is illustrated below.

Plausible Fragmentation Pathway:

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis:

Caption: A general workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation prior to analysis.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for producing protonated molecular ions ([M+H]⁺) with minimal fragmentation. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation and is useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or a quadrupole analyzer.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is then analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural confirmation of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. For researchers in the field of drug development and medicinal chemistry, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing promising lead compounds. It is the synthesis of this technical data with experienced scientific interpretation that transforms raw spectra into meaningful molecular insights.

References

-

Chemaxon. NMR Predictor. [Link]

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

-

nmrshiftdb2 - open NMR database on the web. [Link]

- Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.

- Kwan, E. K., & Liu, J. (2025). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Hao, L., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 753–763.

- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

- Uccella, N. (1981). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

- Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(17), 5294–5297.

-

SpectraBase. 5-Amino-N-(3-chloro-4-fluoro-phenyl)-3-methyl-isoxazole-4-carboxamide. [Link]

- Asghari, S., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scientific Reports, 8(1), 16865.

-

The features of IR spectrum. [Link]

- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2017). Specialty Journal of Chemistry, 2(3), 1-6.

- Khalafy, J., et al. (2005). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.

- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- De Vito, E., et al. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 63(15), 8295–8314.

- Lezama, L., et al. (2008). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 19(6), 1146-1151.

- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469.

- Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.

Sources

An In-depth Technical Guide to the Putative Crystal Structure of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the putative crystal structure of 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimentally determined crystal structure, this document outlines a detailed theoretical framework for its structural characteristics, drawing upon crystallographic data from analogous isoxazole derivatives. Furthermore, a robust, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis is presented to guide researchers in the experimental determination of its three-dimensional structure. The potential significance of this compound, in the context of the known biological activities of isoxazoles, is also discussed.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The therapeutic efficacy of drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide is reliant on the isoxazole core, underscoring the importance of this heterocycle in drug design.[1] The specific compound, this compound (Figure 1), integrates several key pharmacophoric features: an isoxazole core, an amino group, a carboxamide moiety, and a halogenated phenyl ring. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in defining its interaction with biological targets.

While the chemical structure of this compound is known, its experimental crystal structure has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD) as of the latest search. This guide, therefore, serves a dual purpose: to present a predictive analysis of its solid-state conformation and to provide a detailed experimental workflow for its empirical determination.

Theoretical Structural Analysis

Based on the crystallographic data of structurally related 5-amino-isoxazole derivatives, we can infer the likely geometric parameters and intermolecular interactions of this compound.

Molecular Geometry

The isoxazole ring is expected to be essentially planar.[4] The dihedral angle between the isoxazole ring and the 3-chlorophenyl ring will be a critical determinant of the overall molecular conformation. In similar structures, this angle can vary, influencing the molecule's steric profile.[5][6][7] The amino and carboxamide groups attached to the isoxazole ring will likely exhibit sp² character, with the nitrogen atom of the amino group being nearly coplanar with the ring.[4]

Intermolecular Interactions and Crystal Packing

The presence of both hydrogen bond donors (the amino and carboxamide N-H groups) and acceptors (the carbonyl oxygen, the isoxazole nitrogen and oxygen, and the chlorine atom) suggests a high propensity for the formation of a robust hydrogen-bonding network. These interactions are crucial in stabilizing the crystal lattice. We can anticipate the formation of common hydrogen-bonding motifs, such as dimers formed through N-H···O interactions between the carboxamide groups of adjacent molecules. Furthermore, N-H···N hydrogen bonds involving the isoxazole ring nitrogen are also highly probable, leading to the formation of extended chains or sheets.[5][6][7]

The 3-chlorophenyl group introduces the possibility of halogen bonding and π-π stacking interactions, which would further influence the crystal packing. The interplay of these non-covalent interactions will ultimately dictate the supramolecular architecture of the crystal.

Experimental Determination of the Crystal Structure: A Complete Workflow

The following section provides a comprehensive, step-by-step protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route, adapted from established methodologies for similar isoxazole derivatives, is a one-pot, three-component reaction.[8]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-chlorobenzaldehyde, malononitrile, and hydroxylamine hydrochloride in a suitable solvent such as isopropyl alcohol.

-

Catalysis: Introduce a Lewis acid catalyst (e.g., ceric ammonium sulphate) to the reaction mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water. Neutralize with a sodium bicarbonate solution.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step.

Protocol:

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Ethyl acetate is often a good starting point for isoxazole derivatives.[1]

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector). Collect diffraction data at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.

-

Data Reduction: Process the collected diffraction data to obtain a set of indexed reflections with their corresponding intensities. This step includes corrections for absorption.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².

-

Locate hydrogen atoms from the difference Fourier map and refine their positions.

-

The final refinement should result in low R-factors, indicating a good agreement between the calculated and observed structure factors.

-

Characterization and Data Presentation

Beyond the crystal structure, a comprehensive characterization of the compound is essential.

Spectroscopic Analysis

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorophenyl ring, and protons of the amino and carboxamide groups. |

| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring, the 3-chlorophenyl ring, and the carboxamide group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (amide), and C=N stretching (isoxazole). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Crystallographic Data Summary

Once the crystal structure is determined, the key crystallographic data should be summarized in a standardized format.

| Parameter | Value |

| Chemical Formula | C₁₀H₈ClN₃O₂ |

| Formula Weight | To be determined |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = x Å, b = y Å, c = z Åα = x°, β = y°, γ = z° |

| Volume | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

| Absorption Coefficient | To be determined |

| F(000) | To be determined |

| Crystal Size | x x y x z mm |

| Theta range for data collection | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

| Goodness-of-fit on F² | To be determined |

Visualizations

Diagram of the Proposed Experimental Workflow:

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrcps.com [ajrcps.com]

- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile » Growing Science [growingscience.com]

- 8. journals.iucr.org [journals.iucr.org]